2-(Octyloxy)ethanol

glycol ether solvent VOC reduction coating formulation

2-(Octyloxy)ethanol (ethylene glycol mono-n-octyl ether, C8E1) is a C8-alkyl ethylene glycol monoether within the broader glycol ether solvent and nonionic surfactant class. As supplied by major vendors such as Sigma-Aldrich, it is a colorless to light-yellow liquid with a molecular weight of 174.28 g/mol.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 10020-43-6
Cat. No. B167883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Octyloxy)ethanol
CAS10020-43-6
Synonymsn-octyl-polyoxyethylene
o-POE
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCCCCCCCOCCO
InChIInChI=1S/C10H22O2/c1-2-3-4-5-6-7-9-12-10-8-11/h11H,2-10H2,1H3
InChIKeyZQCIMPBZCZUDJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





2-(Octyloxy)ethanol (CAS 10020-43-6): Procurement-Relevant Physicochemical and Regulatory Baseline


2-(Octyloxy)ethanol (ethylene glycol mono-n-octyl ether, C8E1) is a C8-alkyl ethylene glycol monoether within the broader glycol ether solvent and nonionic surfactant class. As supplied by major vendors such as Sigma-Aldrich, it is a colorless to light-yellow liquid with a molecular weight of 174.28 g/mol . Key physical properties include a density of 0.880–0.882 g/cm³ at 20 °C, a boiling point of 241–241.7 °C at 760 mmHg, and a flash point of 66 °C (closed cup) . Regulatory classification under the EU CLP framework assigns it Acute Toxicity Category 4 (H302, harmful if swallowed), Acute Toxicity Category 3 (H311, toxic in contact with skin), Skin Corrosion Category 1B (H314, causes severe skin burns), and Eye Damage Category 1 (H318, causes serious eye damage) [1]. The compound is a member of the homologous series of ethylene glycol monoalkyl ethers, where systematic variation of the alkyl chain length (C4, C6, C8, C10) produces quantifiable differences in physicochemical and toxicological profiles, making generic interchange across chain lengths technically inadvisable without careful evaluation of the target application [2].

Low-VOC Formulations High-boiling C8 solvent supports extended open time and reduced evaporative loss.
Extraction & Partitioning Intermediate hydrophobicity (log Kow ~2.5) balances oil-phase affinity and aqueous compatibility.
Surfactant Role C8 hydrophobe provides reported low CMC; relevant for emulsion polymerization and detergency.
Corrosive Handling Skin Corr. 1B classification requires corrosion-resistant containment and PPE review.

Why 2-(Octyloxy)ethanol Cannot Be Interchanged with Shorter- or Longer-Chain Glycol Ethers: Procurement Implications


Ethylene glycol monoalkyl ethers are not functionally interchangeable despite their shared head-group chemistry. The octyl (C8) moiety confers quantitatively distinct volatility, hydrophobicity, flammability, and toxicological characteristics that directly determine suitability for specific processes. Substituting 2-butoxyethanol (C4, boiling point 171 °C, log Kow ~0.83) for 2-(octyloxy)ethanol (C8, boiling point 241 °C, log Kow ~2.53) would dramatically alter evaporation rate and solvency balance, impacting coating film formation, cleaning dwell times, or extraction selectivity [1]. Conversely, moving to 2-(decyloxy)ethanol (C10) introduces higher hydrophobicity (log Kow ~3.5) and elevated boiling point (~275 °C), which may impair water compatibility and require higher processing temperatures . Furthermore, the skin corrosion classification (Skin Corr. 1B) of the C8 compound versus predominantly irritancy classifications for shorter-chain analogs demands different handling infrastructure and personal protective equipment, a critical cost and safety consideration in industrial procurement [2]. The quantitative evidence provided below maps these differential dimensions across the C4–C6–C8–C10 series to allow evidence-based selection.

C4 analog (2-butoxyethanol): lower boiling point and higher volatility may alter coating film formation and VOC profile.
C10 analog (2-decyloxyethanol): increased hydrophobicity may limit water miscibility and raise processing temperatures.
Safety classification mismatch: Skin Corr. 1B (H314) for C8 differs from C4 irritation category; requires distinct containment and PPE protocols.

Quantitative Differentiation Evidence for 2-(Octyloxy)ethanol Against C4, C6, and C10 Homologs


Boiling Point Elevation of ~70 °C Over 2-Butoxyethanol Enables Low-VOC and High-Temperature Process Applications

2-(Octyloxy)ethanol (C8) exhibits a boiling point of 241 °C at 760 mmHg, compared to 171 °C for 2-butoxyethanol (C4) and 208 °C for 2-hexyloxyethanol (C6), representing increases of 70 °C and 33 °C, respectively . The corresponding vapor pressure of 2-(octyloxy)ethanol is estimated at 0.002 mmHg at 25 °C (MPBPWIN method), versus 0.6 mmHg for 2-butoxyethanol, a ~300-fold reduction in volatility [1]. 2-(Decyloxy)ethanol (C10) boils at ~275 °C, providing an additional 34 °C margin if required, though at the cost of increased molecular weight and potential handling difficulty at ambient temperature .

Boiling Point Elevation
Reported
+70 °C
vs. 2-butoxyethanol (C4)
Supports low-VOC formulation fit and extended open-time.
Vapor pressure ~300× lower; C6, C10 values also reported.
glycol ether solvent VOC reduction coating formulation high-temperature processing

Log Kow of ~2.53 Delivers Intermediate Hydrophobicity for Balanced Oil-Water Partitioning in Extraction and Formulation

The octanol-water partition coefficient (log Kow) for 2-(octyloxy)ethanol is estimated at 2.53 (KOWWIN v1.67) and computed at 2.92 (ACD/LogP), positioning the C8 compound at an intermediate hydrophobicity between the more water-miscible 2-butoxyethanol (log Kow 0.83) and the strongly hydrophobic 2-(decyloxy)ethanol (log Kow ~3.51 by KOWWIN, ACD/LogP 3.98) [1]. 2-Hexyloxyethanol (C6) registers a logP of 1.86, approximately 0.7 log units below the C8 compound . Each additional methylene (–CH2–) unit in the alkyl chain contributes approximately 0.5 log Kow units, consistent with the established linear free-energy relationship for homologous series.

Log Kow Comparison
Reported
~2.5
C4: 0.83; C6: 1.86; C10: 3.5
Supports balanced solvency for hydrophobic extraction and aqueous compatibility.
~50–125× more lipophilic than C4; linear free-energy relationship observed.
solvent extraction partition coefficient hydrophobicity emulsion formulation

Skin Corrosion Category 1B Classification Differentiates Safety and Handling Requirements from C4 and C6 Analogs

Under the EU CLP regulation, 2-(octyloxy)ethanol is classified as Skin Corrosion Category 1B (H314: causes severe skin burns and eye damage) and Acute Toxicity Category 3 via the dermal route (H311: toxic in contact with skin) [1]. By contrast, 2-butoxyethanol (C4) carries Acute Toxicity Category 4 (H302, H312: harmful if swallowed or in contact with skin) and Skin Irritation Category 2 (H315: causes skin irritation), without the corrosive classification [2]. 2-Hexyloxyethanol (C6) is similarly classified as Acute Toxicity Category 4 (H302, H312) and Skin Corrosion Category 1B, suggesting a transition in corrosive potential occurs between C4 and C6 chain lengths [3]. The C8 compound therefore requires mandatory corrosion-resistant storage equipment, more stringent personal protective equipment (PPE) protocols, and different transport classification compared to 2-butoxyethanol.

Skin Corrosion Classification
Reported
Skin Corr. 1B (H314)
C4: Skin Irrit. 2 (H315) C6: Skin Corr. 1B
Requires corrosion-resistant containment and enhanced PPE review.
Dermal acute toxicity category also elevated (Acute Tox. 3 H311).
toxicology safety data sheet CLP classification industrial hygiene

Flash Point of 66 °C Defines Flammability Boundaries Relative to Shorter-Chain Glycol Ethers

2-(Octyloxy)ethanol (C8) has a reported closed-cup flash point of 66 °C, compared to 60–62 °C for 2-butoxyethanol (C4) and 94–102 °C for 2-hexyloxyethanol (C6) [1]. 2-(Decyloxy)ethanol (C10) registers a flash point of approximately 70.7 °C . The flash point variation across the homologous series is non-monotonic: the C6 compound exhibits the highest flash point, while the C8 and C10 compounds are intermediate. All four homologs fall within the combustible liquid classification (flash point > 60 °C and ≤ 93 °C per OSHA/GHS criteria), but the C6 compound's flash point of 94–102 °C places it at the boundary of the Class IIIB combustible range in certain jurisdictions, potentially simplifying storage requirements compared to the C8 compound.

Flash Point Context
Reported
66 °C
C6: 94–102 °C; C10: ~71 °C
Combustible liquid classification; storage code may differ from C6.
Flash point non-monotonic across C4–C10 series; facility requirements vary.
flammability flash point process safety solvent storage

C8 Alkyl Chain Provides Optimal Balance of Surface Activity and Water Solubility for Emulsification and Detergency

As the simplest member of the C8Ej nonionic surfactant series, 2-(octyloxy)ethanol (C8E1) occupies a distinct position in surfactant phase behavior. While direct experimental CMC data for pure C8E1 monomer is sparsely reported in the open literature, the well-characterized higher ethoxylate homolog C8E4 (tetraethylene glycol monooctyl ether) has a reported CMC of 7.2–9.9 × 10⁻³ M . For the commercially available oligomeric mixture Octyl-POE (polyethylene glycol monooctyl ether, predominantly C8E1–C8E3), a CMC of 6.6 mM is reported, confirming that the C8 hydrophobe with minimal ethoxylation retains sufficient amphiphilicity to form micelles . The predicted surface tension of C8E1 is 31.1 ± 3.0 dyne/cm, comparable to the C4 and C6 analogs (typically 28–32 dyne/cm for nonionic ethoxylates) but with a markedly lower CMC due to the longer hydrophobe . The C10 analog is predicted to have a surface tension of 31.5 ± 3.0 dyne/cm but substantially lower water solubility, limiting its utility in purely aqueous formulations . Short-chain analogs (C4, C6) have higher CMC values and are less efficient surfactants, requiring higher concentrations to achieve equivalent surface tension reduction.

Surfactant Activity (C8E1)
Data to verify
Reported low CMC for C8 ethoxylates; pure C8E1 data limited.
Supports surfactant screening; C8 chain may balance micelle efficiency and water solubility.
Class-level inference from C8Ej series; direct CMC experimental confirmation recommended.
nonionic surfactant emulsification detergency HLB surface tension

Application Scenarios Where 2-(Octyloxy)ethanol's Differentiated Properties Are Most Critical


Low-VOC Industrial Coating and Ink Formulations Requiring Extended Open Time

In high-solids architectural or industrial maintenance coatings where volatile organic compound (VOC) regulations are stringent, 2-(octyloxy)ethanol's boiling point of 241 °C (70 °C above 2-butoxyethanol) provides substantially reduced evaporative loss during brush or roller application, extending wet-edge time and improving film leveling [1]. Its intermediate log Kow (~2.53) ensures adequate solvency for alkyd, acrylic, and epoxy resin binders while maintaining compatibility with co-solvents [2]. The elevated flash point (66 °C) relative to 2-butoxyethanol (60 °C) offers marginal but measurable safety benefit in coating manufacturing environments, though facilities must still accommodate the Skin Corrosion 1B classification through appropriate containment .

Organic-Phase Extraction and Sample Preparation in Analytical Chemistry

For liquid-liquid extraction of moderately polar organic analytes from aqueous matrices, 2-(octyloxy)ethanol's log Kow advantage of ~1.7–2.1 log units over 2-butoxyethanol translates to approximately 50–125× greater extraction efficiency for hydrophobic target compounds in a single-stage extraction [1]. Compared to 2-(decyloxy)ethanol, the C8 compound retains better water miscibility, reducing the risk of emulsion formation during phase separation. This property profile has been exploited in extractive chromatography systems employing polysorb carriers modified with glycol ether extractants for phenolic compound separation [2].

Surfactant Component for Emulsion Polymerization and Detergent Systems Requiring Low CMC

In emulsion polymerization of hydrophobic monomers (e.g., styrene, butyl acrylate), 2-(octyloxy)ethanol functions as a cosurfactant or primary surfactant with a CMC in the low millimolar range (~6.6 mM for Octyl-POE mixtures containing C8E1), compared to the substantially higher CMC of C4 and C6 glycol ethers that require higher use levels [1]. This lower CMC enables effective micellar nucleation at reduced surfactant loading, potentially lowering residual surfactant in the final polymer product. Its predicted surface tension of ~31 dyne/cm is comparable to other nonionic ethoxylates, but the C8 hydrophobe confers superior solubilization capacity for oily soils in hard-surface cleaning formulations versus shorter-chain analogs [2].

Specialty Solvent for Cellulose Ester Processing and Plasticizer Applications

Ethylene glycol monooctyl ether is documented in reference literature as a solvent for cellulose esters and as a plasticizer [1]. Its boiling point of 241 °C and low vapor pressure make it suitable for high-temperature thermoplastic processing where lower-boiling solvents such as 2-butoxyethanol (171 °C) would volatilize prematurely, causing bubble defects or inconsistent plasticization. The octyl chain length provides enhanced compatibility with the hydrophobic domains of cellulose acetate butyrate and related derivatives, a property not achievable with C4 or C6 glycol ethers.

Application
Selection Property
Validation Focus
Low-VOC industrial coatings & inks
High boiling point (C8) relative to shorter-chain analogs
Volatility reduction and extended open-time in high-solids formulations
Organic-phase extraction & sample prep
Intermediate hydrophobicity (log Kow ~2.5)
Extraction efficiency for moderately polar analytes; phase separation behavior
Emulsion polymerization & detergency
Reported low CMC in C8 ethoxylate series
Micellar nucleation efficiency and residual surfactant levels
Cellulose ester processing & plasticizer
High boiling point and low vapor pressure
Thermal process compatibility; plasticization consistency without premature volatilization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Octyloxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.